3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a pyrazole ring, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3-(propoxymethyl)-1H-pyrazole with 2,2,2-trifluoroethyl chloride under basic conditions to introduce the trifluoroethyl group. This is followed by sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous conditions can facilitate hydrolysis.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic acids: Resulting from hydrolysis of the sulfonyl chloride group.
Various oxidized or reduced pyrazole derivatives: Depending on the specific redox conditions used.
Scientific Research Applications
3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can serve as a probe for studying biological processes involving sulfonylation or trifluoroethylation.
Agrochemicals: Potential use in the development of new pesticides or herbicides due to its reactive functional groups.
Mechanism of Action
The mechanism by which 3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl chloride group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoroethyl group, resulting in different electronic properties and reactivity.
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the propoxymethyl group, which may affect its solubility and overall reactivity.
3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness
The presence of both the trifluoroethyl and sulfonyl chloride groups in 3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride imparts unique reactivity and electronic properties
Properties
IUPAC Name |
3-(propoxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClF3N2O3S/c1-2-3-18-5-7-8(19(10,16)17)4-15(14-7)6-9(11,12)13/h4H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHIGJUDUCVLLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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